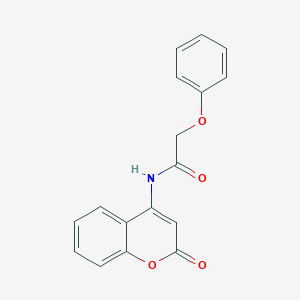![molecular formula C22H17N3O3 B252160 2-phenoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252160.png)
2-phenoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 2-phenoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer growth, inflammation, and neurological disorders. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix and are implicated in cancer growth and metastasis. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators such as prostaglandins. Additionally, it has been shown to modulate the activity of various neurotransmitters and receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
2-phenoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and modulating the activity of various neurotransmitters and receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-phenoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide in lab experiments include its potential as a candidate for cancer therapy, its anti-inflammatory properties, and its neuroprotective effects. However, its limitations include its low solubility in water, which could affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-phenoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide. One direction is the development of more efficient synthesis methods that could improve the yield and purity of the compound. Another direction is the study of its potential as a candidate for cancer therapy, including its efficacy in combination with other anticancer drugs. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 2-phenoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has been achieved using different methods, including the reaction of 2-chloro-N-(2-phenylphenyl) acetamide with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-chloro-N-(2-phenylphenyl) acetamide with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of a base such as sodium hydroxide. The resulting compound is then purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-phenoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has been used in various scientific research applications, including the study of cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been studied for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis. Additionally, it has been shown to have neuroprotective effects and could be useful in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
Fórmula molecular |
C22H17N3O3 |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
2-phenoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C22H17N3O3/c26-20(15-27-17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22-24-21(25-28-22)16-9-3-1-4-10-16/h1-14H,15H2,(H,23,26) |
Clave InChI |
KGYHQVVUMVQMEB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)COC4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)COC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252088.png)
![N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252089.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252138.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252140.png)
![6-Methyl-N-[3-(2-m-tolyloxy-acetylamino)-propyl]-nicotinamide](/img/structure/B252141.png)
![N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252142.png)
![N-{3-[2-(4-Chloro-3-methyl-phenoxy)-acetylamino]-propyl}-6-methyl-nicotinamide](/img/structure/B252146.png)
![N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252147.png)
![N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252149.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide](/img/structure/B252159.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252161.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B252164.png)